molecular formula C18H21N3O6 B564918 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate CAS No. 1159977-42-0

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate

Cat. No. B564918
CAS RN: 1159977-42-0
M. Wt: 375.381
InChI Key: FCCMQMXYACFBJQ-UHFFFAOYSA-N
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Description

“Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate” is a pyrimidine derivative with the molecular formula C17H19N3O6 . It has a molecular weight of 361.35 . The compound is a solid and has a melting point of 174 - 176°C .


Molecular Structure Analysis

The compound has a complex structure with a pyrimidine ring, a benzyl group, and a methoxy group . The dihedral angle between the benzene and pyrimidine rings is 52.26° .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid with a melting point of 174 - 176°C . It has a molecular weight of 361.35 .

Scientific Research Applications

  • This compound has been involved in studies related to its crystal and molecular structures, as seen in the work of Richter et al. (2023) who reported on a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product in the synthesis of an antitubercular agent (Richter et al., 2023).

  • Glidewell et al. (2003) explored hydrogen bonding in related pyrimidine compounds, which contributes to our understanding of molecular interactions and stability in such compounds (Glidewell et al., 2003).

  • Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, highlighting the compound's role in the development of new heterocyclic compounds (Bakhite et al., 2005).

  • Research by Bacchi et al. (2005) on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, including derivatives of this compound, indicates its potential in catalytic reaction processes (Bacchi et al., 2005).

  • Nemet et al. (2006) discussed the presence of methylglyoxal, a related compound, in food and living organisms, suggesting the biological relevance of such compounds (Nemet et al., 2006).

  • Piper et al. (1982) explored the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, involving similar compounds, highlighting its potential in pharmaceutical synthesis (Piper et al., 1982).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-hydroxy-6-methoxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCMQMXYACFBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675946
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester

CAS RN

1159977-42-0
Record name Methyl 5-hydroxy-6-methoxy-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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